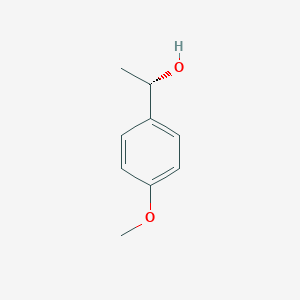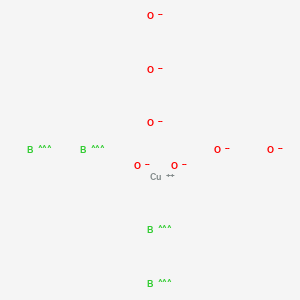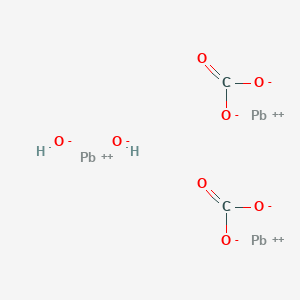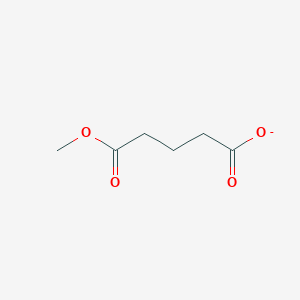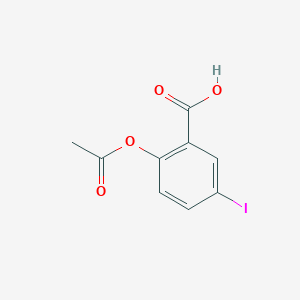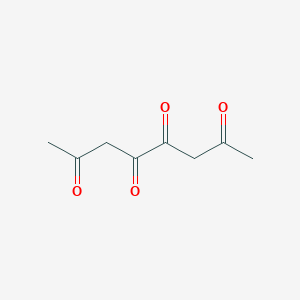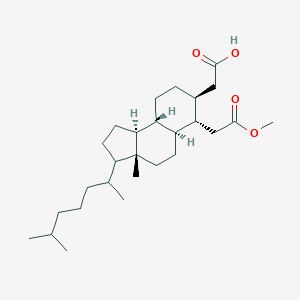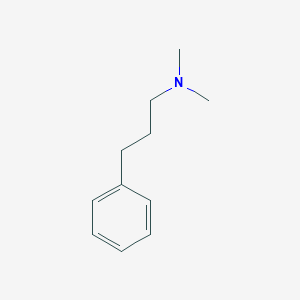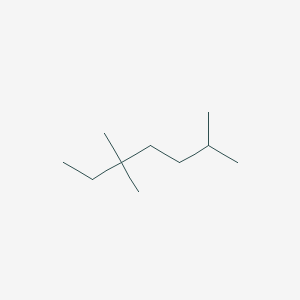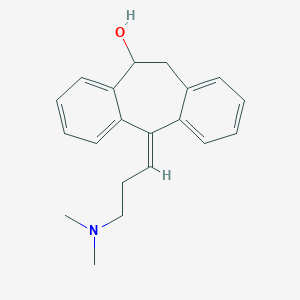
(Z)-10-Hydroxyamitriptyline
Overview
Description
Bromobenzene-13C6: is a labeled isotopic compound where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromobenzene-13C6 is synthesized by brominating benzene-13C6, which is benzene where all six carbon atoms are carbon-13 isotopes. The bromination process typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: The industrial production of Bromobenzene-13C6 follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of efficient catalytic systems to maximize yield and purity. The product is then purified through distillation or recrystallization to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Bromobenzene-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Suzuki reaction to form carbon-carbon bonds.
Grignard Reactions: Bromobenzene-13C6 can be converted to phenylmagnesium bromide, a Grignard reagent, which can then react with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Grignard Reagent Formation: Magnesium turnings in dry ether.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as phenol or aniline derivatives.
Coupling Reactions: Biaryl compounds.
Grignard Reactions: Alcohols, carboxylic acids, or ketones, depending on the electrophile.
Scientific Research Applications
Bromobenzene-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies. It helps in understanding the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of benzene derivatives in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drug molecules.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes and quality control.
Mechanism of Action
The mechanism of action of Bromobenzene-13C6 is primarily related to its role as a labeled compound. The carbon-13 isotopes allow for the tracking and quantification of the compound in various systems. In biological systems, it can be used to study metabolic pathways and the fate of benzene derivatives. The isotopic labeling does not significantly alter the chemical reactivity of the compound but provides a means to monitor its behavior using techniques such as nuclear magnetic resonance spectroscopy.
Comparison with Similar Compounds
Bromobenzene: The non-labeled version of Bromobenzene-13C6, used in similar reactions but without the isotopic labeling.
Chlorobenzene-13C6: Another isotopically labeled compound where chlorine replaces the bromine atom.
Fluorobenzene-13C6: Similar to Bromobenzene-13C6 but with a fluorine atom instead of bromine.
Uniqueness: Bromobenzene-13C6 is unique due to its isotopic labeling, which allows for detailed studies in various fields. The presence of carbon-13 isotopes makes it particularly valuable in nuclear magnetic resonance spectroscopy and other analytical techniques. Its reactivity is similar to that of Bromobenzene, but the isotopic labeling provides additional insights into reaction mechanisms and pathways.
Properties
IUPAC Name |
(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBJXOKAFHZAI-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873787 | |
| Record name | (Z)-10-Hydroxyamitriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-82-6, 72402-20-1 | |
| Record name | 10-Hydroxyamitriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z-10-Hydroxyamitriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-10-Hydroxyamitriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does (Z)-10-Hydroxyamitriptyline differ from its E-isomer in terms of clinical outcome prediction?
A: Research suggests that higher plasma levels of this compound, along with (Z)-10-hydroxynortriptyline and amitriptyline itself, were associated with a better clinical outcome in patients with depression. Conversely, higher levels of the E-isomers of these metabolites (E-10-hydroxyamitriptyline and E-10-hydroxynortriptyline) alongside nortriptyline, were linked to a poorer outcome. [] This highlights a potential difference in the pharmacological effects of these isomers. Further research is needed to understand the mechanisms underlying these observations.
Q2: What is the significance of N-glucuronidation in the metabolism of this compound?
A: Studies have identified this compound-N-glucuronide as a significant metabolite in human urine. [] This conjugation pathway, resistant to acid hydrolysis but susceptible to enzymatic cleavage, contributes significantly to the overall metabolism of this compound. This finding highlights the importance of considering multiple metabolic pathways when studying this compound.
Q3: How can analytical techniques help differentiate between the isomers of 10-hydroxyamitriptyline?
A: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) [] and liquid chromatography tandem mass spectrometry (LC-MS/MS) [] have proven effective in separating and quantifying both this compound and its E-isomer in biological samples. These techniques provide the sensitivity and specificity needed to distinguish between the closely related isomers, contributing to accurate metabolic profiling in research and clinical settings.
Q4: Can genetic variations influence the metabolism of this compound?
A: Research indicates a link between CYP2C19 genotype and the metabolic ratios of amitriptyline demethylation. [] While the study primarily focused on amitriptyline and nortriptyline, variations in CYP2C19 activity could potentially influence the formation and clearance of downstream metabolites like this compound. Further investigation is needed to confirm a direct link and understand its clinical implications.
Q5: What are the implications of being able to measure this compound enantiomers?
A: The ability to analyze individual enantiomers of this compound in human urine [] offers valuable insights into the stereoselective metabolism of amitriptyline. This knowledge is crucial for understanding potential differences in pharmacological activity and toxicity profiles between enantiomers, potentially leading to more personalized treatment approaches.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




